(2E)-2-[(4-methoxyanilino)methylidene]-3-oxo-N-phenylbutanamide
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Overview
Description
(2E)-2-[(4-methoxyanilino)methylidene]-3-oxo-N-phenylbutanamide is an organic compound with a complex structure that includes a methoxy group, an anilino group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-methoxyanilino)methylidene]-3-oxo-N-phenylbutanamide typically involves a multi-step process. One common method includes the condensation of 4-methoxyaniline with an appropriate aldehyde to form the intermediate Schiff base. This intermediate is then reacted with a suitable acylating agent to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-methoxyanilino)methylidene]-3-oxo-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or anilino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
(2E)-2-[(4-methoxyanilino)methylidene]-3-oxo-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-methoxyanilino)methylidene]-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the application, but common mechanisms include inhibition of protein kinases or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions.
Cephalexin: An antibiotic with a similar amide structure.
Benzene derivatives: Compounds like toluene and xylene with similar aromatic structures.
Uniqueness
(2E)-2-[(4-methoxyanilino)methylidene]-3-oxo-N-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and anilino groups, along with the butanamide backbone, make it a versatile compound for various applications.
Properties
IUPAC Name |
(2E)-2-[(4-methoxyanilino)methylidene]-3-oxo-N-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(21)17(18(22)20-15-6-4-3-5-7-15)12-19-14-8-10-16(23-2)11-9-14/h3-12,19H,1-2H3,(H,20,22)/b17-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHKSLGVTMSIIO-SFQUDFHCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC=C(C=C1)OC)C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CC=C(C=C1)OC)/C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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